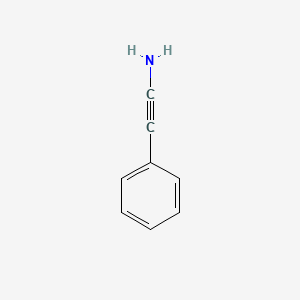

2-Phenylethynamine

Vue d'ensemble

Description

2-Phenylethynamine, also known as beta-phenylethylamine, is an organic compound that belongs to the class of phenethylamines. It is a naturally occurring monoamine alkaloid and a trace amine, which acts as a central nervous system stimulant in humans. This compound is found in various organisms, including animals, plants, fungi, and bacteria . It is known for its role in regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 and inhibiting vesicular monoamine transporter 2 in monoamine neurons .

Méthodes De Préparation

2-Phenylethynamine can be synthesized through several methods:

Reduction of Benzyl Cyanide: One of the earliest methods involves the reduction of benzyl cyanide with sodium in ethanol. This method was first reported in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University.

Hydrogenation over Raney Nickel Catalyst: Another method includes the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst.

Reduction of Beta-Nitrostyrene: This method involves the reduction of beta-nitrostyrene with lithium aluminum hydride.

Industrial Production: Industrially, this compound can be produced by the catalytic hydrogenation of phenylacetonitrile or by the reductive amination of phenylacetaldehyde.

Analyse Des Réactions Chimiques

2-Phenylethynamine undergoes various chemical reactions:

Oxidation: It can be oxidized to form phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2-phenylethanol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuropharmacological Effects

2-Phenylethynamine is recognized for its role as a central nervous system stimulant. Research indicates that it can potentiate the responses of cortical neurons to noradrenaline, suggesting its involvement in modulating catecholaminergic transmission in the brain. Studies have shown that PEA enhances sympathomimetic responses, which are critical in various physiological processes such as mood regulation and stress response .

2. Ligand Development

The compound serves as a scaffold for developing ligands targeting various receptors, including adenosine receptors and serotonin receptors (5-HT). It has been found that modifications to the PEA structure can yield compounds with high binding affinities for these receptors, making them potential candidates for therapeutic agents against neurological disorders .

3. Synthesis of Bioactive Compounds

PEA derivatives have been synthesized and evaluated for their biological activity. For example, researchers have explored the structure-activity relationships (SAR) of PEA analogs to enhance their efficacy and selectivity towards specific receptor subtypes, particularly within the serotonergic system .

Material Science Applications

1. Perovskite Solar Cells

Recent advancements have highlighted the use of this compound in the synthesis of two-dimensional (2D) metal halide perovskites, which are promising materials for solar cell applications. The incorporation of PEA enhances the structural rigidity of these perovskites, leading to improved performance metrics such as photoluminescence quantum yield (PLQY) and stability under operational conditions .

| Material | Composition | Performance Metrics |

|---|---|---|

| PEA2SnBr4 | Tin-lead bromide perovskite | High PLQY (up to 16.9%), excellent photostability |

| PEA2PbCl4 | Lead chloride perovskite | Color rendering index of 84, suitable for white LEDs |

Electrochemical Applications

1. Battery Technology

This compound has been identified as a multifunctional organic electrolyte additive for batteries. Its incorporation into aqueous zinc-ion batteries has demonstrated enhanced performance characteristics, particularly in polyaniline cathodes. This application underscores the versatility of PEA beyond traditional chemical roles, venturing into energy storage technologies .

Case Studies

1. Pharmacological Studies

A study conducted on urethane-anesthetized rats demonstrated that PEA significantly potentiates cortical neuron responses when administered systemically or iontophoretically. This effect was not replicated by its metabolites, indicating a unique mechanism of action that enhances noradrenergic signaling without direct presynaptic involvement .

2. Development of Novel Ligands

Research teams have synthesized various PEA derivatives targeting serotonin receptors, leading to compounds with nanomolar affinities. These studies emphasize the importance of PEA in developing new therapeutic agents for psychiatric conditions .

Mécanisme D'action

2-Phenylethynamine exerts its effects by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the modulation of monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound’s stimulant effects are primarily due to its ability to increase the release of these neurotransmitters and inhibit their reuptake .

Comparaison Avec Des Composés Similaires

2-Phenylethynamine is structurally similar to several other compounds:

Dopamine: A neurotransmitter with a hydroxyl group attached to the 3 and 4 positions of the benzene ring.

Norepinephrine: A neurotransmitter with an additional hydroxyl group on the ethylamine side chain.

Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.

Amphetamines: Psychoactive compounds with a methyl group attached to the alpha carbon of the ethylamine side chain.

The uniqueness of this compound lies in its simple structure, which serves as a backbone for the synthesis of more complex and biologically active compounds .

Activité Biologique

2-Phenylethynamine (PEA) is a monoamine alkaloid that has garnered attention for its diverse biological activities, particularly in the central nervous system (CNS). This article explores its mechanisms of action, therapeutic potentials, and interactions with various biological targets.

Overview of this compound

This compound is structurally related to phenethylamine and is known for its stimulant properties. It has been implicated in various physiological processes, including mood regulation and neuroprotection.

Interaction with Neurotransmitter Systems

PEA primarily influences neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin. It acts as a monoamine releasing agent , enhancing the release of these neurotransmitters, which are critical for mood and cognitive functions .

Modulation of Microtubule Dynamics

Recent studies have highlighted PEA's role in stabilizing microtubules. Microtubules are essential for neuronal structure and function, influencing synaptic plasticity and intracellular transport. PEA has been shown to stabilize microtubules in a concentration-dependent manner, suggesting potential implications for neuroprotection and the treatment of neurodegenerative diseases .

Antidepressant Effects

PEA has demonstrated significant antidepressant-like effects in animal models. A study involving corticosterone-induced depression in mice showed that PEA treatment restored dendritic spine formation and improved behavioral outcomes. This effect was mediated through the modulation of the BDNF/TrkB/CREB signaling pathway , critical for neuronal health and plasticity .

Inhibition of Respiration in Yeast

Research also indicates that PEA can induce oxidative stress by metabolizing into hydroxyl radicals. This property was observed in yeast models, where PEA inhibited respiration, suggesting a dual role in cellular metabolism and stress response .

Case Studies

-

Corticosterone-Induced Depression Model :

- Objective : To evaluate the antidepressant effects of PEA.

- Method : Mice were administered corticosterone to induce depression-like symptoms followed by PEA treatment.

- Results : PEA significantly ameliorated behavioral changes and restored biochemical markers associated with depression (BDNF levels) .

-

Microtubule Polymerization Assay :

- Objective : To assess the impact of PEA on microtubule dynamics.

- Method : In vitro assays were conducted to measure tubulin polymerization rates in the presence of PEA.

- Results : PEA exhibited a concentration-dependent stabilization effect on microtubules, indicating potential therapeutic benefits in neurodegenerative conditions .

Research Findings Summary

Propriétés

IUPAC Name |

2-phenylethynamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLFEMMPGBNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491998 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85739-51-1 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.